Butanoyl Bromide

Overview

Description

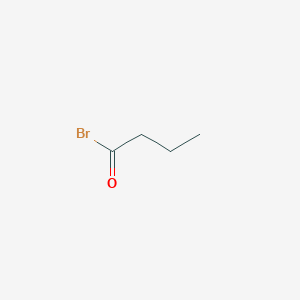

Butanoyl bromide (CAS 51598-60-8), also known as butyryl bromide, is an aliphatic acyl bromide with the molecular formula C₄H₇BrO and a molecular weight of 151.00 g/mol . Structurally, it consists of a four-carbon chain terminated by a reactive brominated carbonyl group (R-CO-Br). This compound is widely used in organic synthesis as an acylating agent due to its high reactivity, particularly in introducing the butanoyl group into nucleophilic substrates such as alcohols or amines. Acyl bromides like this compound are moisture-sensitive and typically require anhydrous handling conditions.

Preparation Methods

Direct Bromination of Butanoic Acid Using Phosphorus Tribromide or Thionyl Bromide

Method Overview:

The most common laboratory and industrial approach to synthesize butanoyl bromide involves the reaction of butanoic acid with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This method is based on the substitution of the hydroxyl group of the carboxylic acid by a bromine atom to form the acyl bromide.

Reaction Equation:

$$

\text{CH}3\text{CH}2\text{CH}2\text{COOH} + \text{PBr}3 \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{COBr} + \text{H}3\text{PO}_3

$$

- Typically conducted under reflux with controlled heating.

- Anhydrous conditions are maintained to prevent hydrolysis.

- The reaction is often performed in an inert solvent or neat depending on scale.

- High yield and relatively straightforward procedure.

- Suitable for scale-up in industrial production.

- Requires careful handling of corrosive reagents (PBr₃, SOBr₂).

- Generates phosphorus acid by-products that require removal.

Industrial Scale Production Techniques

Process Description:

Industrial synthesis mirrors the laboratory method but incorporates advanced process controls for efficiency and purity. Techniques include:

- Continuous Flow Reactors: Enable precise temperature control and reaction time optimization, improving yield and safety.

- Advanced Distillation: Used to separate this compound from by-products and unreacted materials effectively.

- Reaction parameters such as molar ratios, temperature, and solvent choice are optimized to minimize side reactions.

- Moisture exclusion is critical due to the compound’s sensitivity.

Alternative Bromination Methods Using Brominating Agents and Catalysts

Use of Brominating Agents:

Some methods involve bromination of butanoic acid derivatives or related compounds using bromine in the presence of acetyl bromide or other acyl bromides as catalysts or co-reagents to facilitate bromination under mild conditions.

- Bromination of tert-butyl 2-oxyimino-3-oxo butyrate with bromine and acetyl bromide at low temperatures (-15 to +15 °C) to achieve selective bromination with high purity and minimal poly-brominated impurities.

- Improved selectivity and reduced bromine consumption.

- Lower reaction temperatures reduce side reactions.

- More complex reaction setup and purification steps.

- Specific to certain substrates, less general for this compound synthesis.

Method Summary:

- Inorganic bromide salts can be prepared by halide exchange reactions using 1,2-dibromoethane and chloride salts under phase-transfer catalytic conditions.

- Although primarily used for preparing bromide salts, such methods can indirectly support the generation of organic bromides including this compound derivatives in specialized synthetic routes.

Summary Table of Preparation Methods

| Preparation Method | Reagents/Conditions | Advantages | Limitations | Typical Yield/Notes |

|---|---|---|---|---|

| Reaction of Butanoic Acid with PBr₃ | Butanoic acid + PBr₃, reflux, anhydrous | High yield, straightforward | Corrosive reagents, by-products | High yield, industrial standard |

| Reaction of Butanoic Acid with SOBr₂ | Butanoic acid + SOBr₂, reflux | Similar to PBr₃ method | Requires careful moisture control | Comparable yields |

| Bromination with Bromine + Acetyl Bromide | Bromine + acetyl bromide, low temp (-15 to +15 °C) | High selectivity, less bromine needed | Complex setup, substrate-specific | >95% purity in specialized cases |

| Halide Exchange via Phase Transfer Catalysis | 1,2-Dibromoethane + chloride salts + catalyst | Useful for inorganic bromides | Indirect for this compound | Quantitative conversion |

| Nucleophilic Substitution on Alcohols | 1-Butanol + NaBr + H₂SO₄, acidic conditions | Mechanistic insight, related method | Side products, not direct for acyl bromides | Moderate yields |

Research Findings and Practical Notes

- Moisture Sensitivity: this compound hydrolyzes rapidly in the presence of water, producing butanoic acid and hydrobromic acid. Strict anhydrous conditions are mandatory during preparation and storage.

- Reaction Monitoring: Techniques such as distillation and spectroscopic analysis (NMR, IR) are used to confirm product formation and purity.

- Side Reactions: Formation of side products like butyl esters or amides can occur if nucleophiles are present; hence, purity of reagents is crucial.

- Industrial Optimization: Use of continuous flow reactors and controlled distillation enhances safety and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

Butanoyl bromide undergoes rapid hydrolysis in the presence of water to yield butanoic acid and hydrobromic acid:

This reaction is highly exothermic, with analogous acetyl bromide hydrolysis releasing . Hydrolysis rates increase in basic conditions due to enhanced nucleophilicity of hydroxide ions.

Nucleophilic Substitution with Alcohols and Amines

This compound reacts with nucleophiles to form esters or amides:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Esterification | Methanol | Room temperature, anhydrous | Methyl butanoate |

| Amidation | Ammonia | Low temperature, ether | Butyramide |

These reactions proceed via nucleophilic attack at the carbonyl carbon, displacing bromide. Steric hindrance from the butanoyl group slightly reduces reactivity compared to smaller acyl bromides like acetyl bromide .

Reduction Reactions

Reduction of this compound with lithium aluminum hydride (LiAlH₄) yields butanal:

This reaction requires anhydrous solvents (e.g., diethyl ether) and controlled temperatures to prevent over-reduction to alcohols.

Elimination Reactions

In the presence of strong bases (e.g., potassium tert-butoxide), this compound undergoes elimination to form 1-butene or 2-butene:

The regioselectivity of alkene formation depends on reaction conditions and base strength.

Comparison with Other Acyl Halides

| Property | This compound | Acetyl Bromide | Butanoyl Chloride |

|---|---|---|---|

| Boiling Point (°C) | ~142 | 81 | 102 |

| Hydrolysis Rate (H₂O) | Moderate | Fast | Slow |

| Reactivity with Amines | High | Very High | Moderate |

This compound’s higher molecular weight increases boiling point compared to acetyl bromide, while reduced electrophilicity relative to chlorides lowers its reaction rates .

Scientific Research Applications

Organic Synthesis

Acylation Reactions

Butanoyl bromide is widely used in organic synthesis as an acylating agent. It facilitates the formation of esters and amides through nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon of this compound is particularly reactive, making it suitable for various nucleophiles including alcohols and amines.

- Esters Formation : Reacting this compound with alcohols yields butyl esters, which are valuable in the production of fragrances and flavorings.

- Amides Formation : When reacted with amines, it produces butyramides, which are essential intermediates in pharmaceuticals.

Pharmaceutical Applications

This compound plays a crucial role in pharmaceutical chemistry, particularly in the synthesis of drug intermediates. For example, it is utilized in the preparation of various bioactive compounds that serve as precursors for active pharmaceutical ingredients (APIs).

- Case Study : A study demonstrated the synthesis of a key intermediate for a novel anti-inflammatory drug using this compound, showcasing its importance in drug development processes.

Material Science

In material science, this compound is employed for modifying polymers and creating functionalized materials. Its reactivity allows for the introduction of butanoyl groups into polymer chains, enhancing properties such as thermal stability and mechanical strength.

- Polymer Modification : It can be used to synthesize block copolymers or modify existing polymers to improve their performance in various applications including coatings and adhesives.

Biochemistry

This compound serves as a reagent for the modification of biomolecules. Its ability to acylate amino acids and proteins makes it valuable for studying enzyme mechanisms and protein interactions.

- Enzyme Mechanism Studies : Researchers have utilized this compound to investigate the kinetics of enzyme-catalyzed reactions by modifying substrate specificity through acylation.

Environmental Chemistry

Recent studies have explored the interaction of this compound with halides in aqueous environments, indicating its potential role in environmental chemistry. The compound's behavior at aqueous interfaces can influence halogen activation processes which are critical in atmospheric chemistry.

Mechanism of Action

The reactivity of butanoyl bromide is primarily due to the electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the carbonyl carbon, leading to the displacement of the bromide ion. This reaction pathway is common in nucleophilic acyl substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Butanoyl bromide exhibits structural diversity through substitution on its carbon chain. Key derivatives include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Dihalogenation: Compounds like 2-bromo-2-ethylthis compound and 2-bromo-2-methylthis compound feature dual bromine atoms, enhancing electrophilicity but also increasing molecular weight and stability challenges .

- Functional Group Addition: The 4-bromo-3-oxothis compound incorporates a ketone group, which may redirect reactivity toward conjugate addition or oxidation pathways .

Aromatic vs. Aliphatic Acyl Bromides

Benzoyl bromide (C₇H₅BrO, CAS 618-32-6) serves as a critical aromatic counterpart to aliphatic this compound. Key differences include:

Benzoyl bromide’s aromatic ring enables resonance stabilization of the carbonyl group, reducing its electrophilicity compared to this compound. This makes benzoyl bromide more selective in reactions requiring milder conditions, such as synthesizing benzoylated pharmaceuticals .

Research Findings and Data Gaps

- Synthetic Utility: The dihalogenated derivative 2-bromo-2-methylthis compound (CAS 106265-07-0) is prized in synthesizing complex organic molecules due to its dual reactive sites .

- Stability Challenges : Dihalogenated derivatives (e.g., C₆H₁₀Br₂O) are prone to decomposition under ambient conditions, necessitating low-temperature storage .

Biological Activity

Butanoyl bromide, also known as butyryl bromide, is an acyl bromide with the molecular formula C₄H₉BrO. This compound is primarily used in organic synthesis, particularly in the formation of esters and amides. However, its biological activity has garnered interest, especially concerning its potential applications in medicinal chemistry and pharmacology.

This compound is a colorless liquid at room temperature, characterized by its pungent odor. It is soluble in organic solvents and reacts readily with water, producing butanoic acid and hydrobromic acid. The compound's reactivity stems from the electrophilic nature of the carbonyl carbon, making it a useful intermediate in various chemical reactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and anticancer agent. The following sections detail specific findings related to its biological effects.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. The compound was tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 22 | 100 µg/mL |

| Escherichia coli | 18 | 150 µg/mL |

| Bacillus subtilis | 20 | 120 µg/mL |

These results suggest that this compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.5 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Studies

- Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of this compound against multidrug-resistant strains. The findings highlighted its potential as an alternative treatment option in antibiotic-resistant infections .

- Anticancer Research : A research article in Cancer Letters reported that this compound demonstrated synergistic effects when combined with conventional chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines .

- Mechanistic Insights : Another study focused on understanding the molecular mechanisms underlying the anticancer activity of this compound. It was found to modulate key signaling pathways involved in cell survival and apoptosis, providing insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What critical safety protocols should researchers follow when handling Butanoyl Bromide in laboratory settings?

this compound, as an acyl bromide, shares hazards with structurally similar compounds like Benzoyl Bromide (lachrymator, corrosive). Key precautions include:

- Ventilation : Use fume hoods for all procedures to avoid inhalation .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, lab coats, and goggles are mandatory. Contaminated clothing must be removed immediately .

- First Aid : For skin/eye contact, rinse with water for ≥15 minutes; if inhaled, move to fresh air and seek medical attention .

- Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and avoid water to prevent exothermic reactions .

Q. What synthetic methodologies are effective for preparing this compound, and how do they compare in efficiency?

Common routes include:

- Butyric Acid + PBr₃ :

- Butyryl Chloride + HBr : Requires catalytic Lewis acids (e.g., ZnBr₂) but may produce mixed halides, complicating purification .

Table 1 : Comparison of Synthesis Routes

| Method | Yield (%) | Purity (GC) | Key Challenges |

|---|---|---|---|

| PBr₃ + Butyric Acid | 85 | ≥98% | Phosphorous waste |

| HBr + Butyryl Chloride | 65 | ~90% | Byproduct formation |

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for this compound under varying storage conditions?

Contradictory stability claims often arise from:

- Moisture Exposure : Hydrolysis to butyric acid and HBr can occur even with trace water. Validate storage conditions using Karl Fischer titration for moisture analysis .

- Temperature Effects : Conduct accelerated degradation studies (e.g., 25°C vs. 4°C) with periodic monitoring (e.g., disappearance of COBr peak at δ ~2.5 ppm) .

- Container Material : Glass vs. polymer-lined containers may leach impurities; use glass with PTFE seals .

Q. What advanced analytical techniques are optimal for characterizing intermediates in this compound-mediated reactions?

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Identify transient intermediates (e.g., acylated nucleophiles) with ESI-MS in negative ion mode .

- IR Spectroscopy : Confirm COBr stretching vibrations at ~1800 cm⁻¹ .

Table 2 : Troubleshooting Common Synthesis Issues

| Issue | Probable Cause | Mitigation Strategy |

|---|---|---|

| Low Yield | Incomplete reflux | Extend reaction time; use dry PBr₃ |

| Impure Product | Hydrolysis during workup | Use anhydrous solvents; avoid aqueous washes |

Q. How should researchers design experiments to assess the reactivity of this compound with sterically hindered substrates?

- Kinetic Studies : Compare reaction rates of this compound with primary vs. tertiary alcohols using in-situ IR to track esterification .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict activation energies for nucleophilic attack at the carbonyl carbon .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states in SN₂ mechanisms .

Q. What methodologies validate the purity of this compound for sensitive reactions (e.g., peptide synthesis)?

Properties

IUPAC Name |

butanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-3-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWBXZYPFCFQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468738 | |

| Record name | Butanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5856-82-6 | |

| Record name | Butanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.